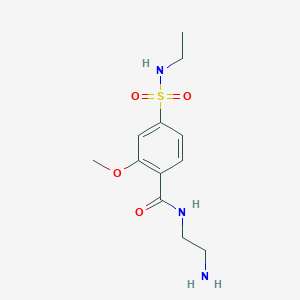![molecular formula C14H16F3NO2 B14184819 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid CAS No. 916134-93-5](/img/structure/B14184819.png)
4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzyl chloride and piperidine.
Nucleophilic Substitution: The 4-(Trifluoromethyl)benzyl chloride undergoes a nucleophilic substitution reaction with piperidine to form 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine.
Carboxylation: The resulting compound is then subjected to carboxylation to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Chloro)phenyl]methyl}piperidine-1-carboxylic acid
- 4-{[4-(Methyl)phenyl]methyl}piperidine-1-carboxylic acid
- 4-{[4-(Fluoro)phenyl]methyl}piperidine-1-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain biological targets. These properties make it distinct from other similar compounds and valuable in various scientific and industrial applications.
Properties
CAS No. |
916134-93-5 |
|---|---|
Molecular Formula |
C14H16F3NO2 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-11-5-7-18(8-6-11)13(19)20/h1-4,11H,5-9H2,(H,19,20) |
InChI Key |
VPQOCFFQAIBJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
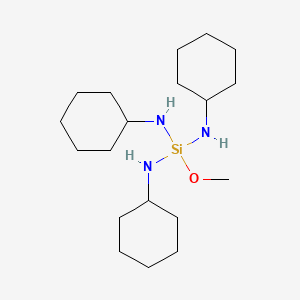
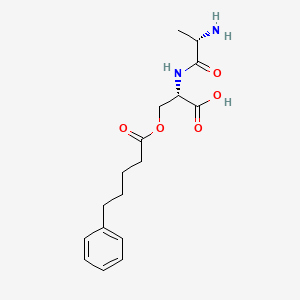
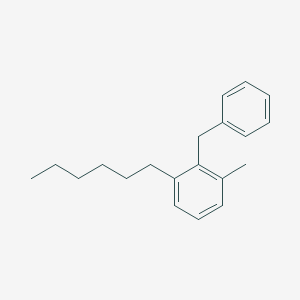
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
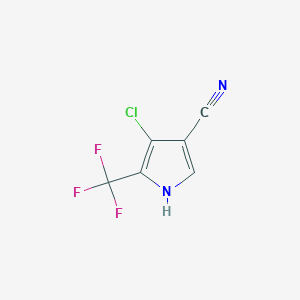
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
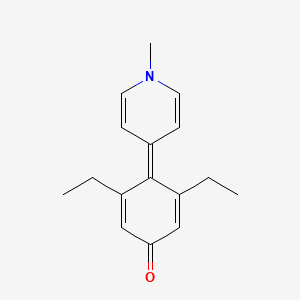
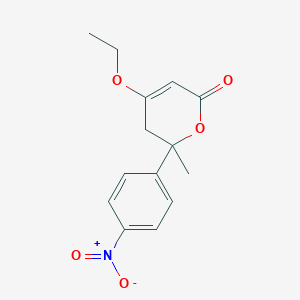
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
